![molecular formula C11H13NO4 B2714901 Ethyl 3,5-dimethyl-2-nitrobenzoate CAS No. 1803807-51-3](/img/structure/B2714901.png)
Ethyl 3,5-dimethyl-2-nitrobenzoate
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Description
Ethyl 3,5-dimethyl-2-nitrobenzoate is a chemical compound with the molecular formula C11H13NO4 . It is used in various chemical reactions and has a molecular weight of 223.23 .
Molecular Structure Analysis
The InChI code for Ethyl 3,5-dimethyl-2-nitrobenzoate is 1S/C11H13NO4/c1-4-16-11(13)9-6-7(2)5-8(3)10(9)12(14)15/h5-6H,4H2,1-3H3 . This compound contains a total of 29 bonds, including 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
Ethyl 3,5-dimethyl-2-nitrobenzoate is a solid at room temperature and should be stored at 0-8°C . It has a purity ofScientific Research Applications
Nonlinear Optical Properties and Photonic Applications Research on hydrazone derivatives, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene)hydrazinyl)-5-nitrobenzoate, reveals their significance in photonics. These compounds, when doped into polymers like PMMA, exhibit promising third-order nonlinear optical properties, making them suitable for optical limiting applications in photonic devices. This suggests that Ethyl 3,5-dimethyl-2-nitrobenzoate could also have potential in the development of materials with nonlinear optical behavior for advanced photonic applications (Nair et al., 2022).
Synthesis and Reactivity Studies Studies on the functionalization of nitrobenzo derivatives, such as the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with carbonyl compounds, highlight the synthetic utility of nitrobenzoates in creating a variety of chemical structures. This area of research underscores the versatility of nitrobenzoate compounds in synthetic organic chemistry, potentially including Ethyl 3,5-dimethyl-2-nitrobenzoate as a substrate for novel chemical syntheses (Amiri-Attou et al., 2005).
Electrochemical Studies Electrochemical behavior of nitroaromatic compounds, such as ethyl-m-nitrobenzoate, has been extensively studied, highlighting the pH-dependent decay of the nitro radical anion. These studies are crucial for understanding the redox properties of nitrobenzoates, which can be applied in designing electrochemical sensors or in redox chemistry research. Such insights could be relevant for exploring the electrochemical properties of Ethyl 3,5-dimethyl-2-nitrobenzoate (Carbajo et al., 2000).
properties
IUPAC Name |
ethyl 3,5-dimethyl-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-4-16-11(13)9-6-7(2)5-8(3)10(9)12(14)15/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISYZZPUAIMEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dimethyl-2-nitrobenzoate |
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